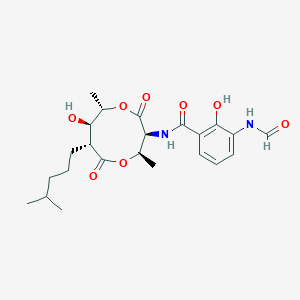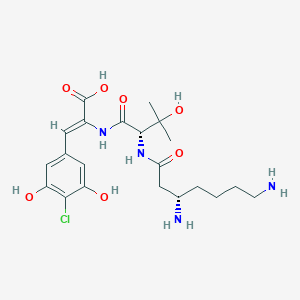
Dendrobine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dendrobine is a complex organic compound characterized by its tetracyclic structure. This compound features a unique arrangement of carbon, hydrogen, oxygen, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dendrobine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.
Functional Group Modifications: Introduction of the methyl, propan-2-yl, and oxa-aza functionalities through selective reactions such as alkylation, oxidation, and amination.
Final Cyclization and Purification: The final step involves cyclization to form the desired tetracyclic structure, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification methods.
化学反应分析
Types of Reactions
Dendrobine can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functionalities to achieve desired derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, Dendrobine can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its tetracyclic structure might exhibit interesting binding properties with proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile might offer advantages in various industrial processes.
作用机制
The mechanism of action of Dendrobine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
Dendrobine: A similar compound with slight variations in functional groups or stereochemistry.
(12R)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-ol:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its tetracyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for research and application.
属性
分子式 |
C16H25NO2 |
|---|---|
分子量 |
263.37 g/mol |
IUPAC 名称 |
(12R)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one |
InChI |
InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9?,10?,11?,12?,13?,14?,16-/m0/s1 |
InChI 键 |
RYAHJFGVOCZDEI-YURJMKBVSA-N |
手性 SMILES |
CC(C)C1C2C3CCC4[C@@]3(C(C1OC2=O)N(C4)C)C |
规范 SMILES |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C |
同义词 |
dendrobine dendrobine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)

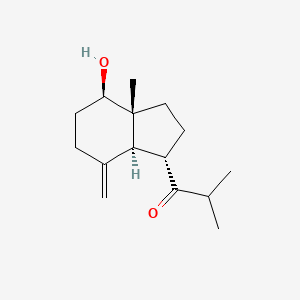

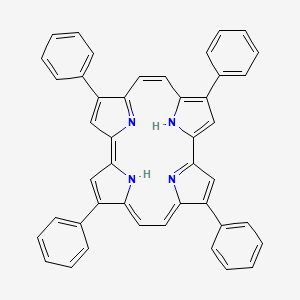
![(3R)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1250934.png)
![N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid](/img/structure/B1250936.png)
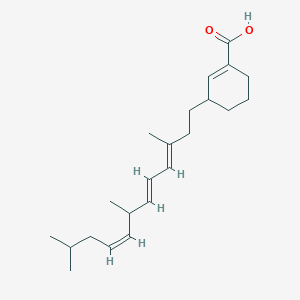
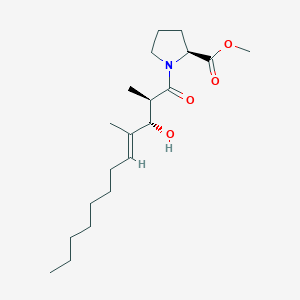
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)
